molecular formula C10H9ClO5 B11466090 [4-Chloro-2-(methoxycarbonyl)phenoxy]acetic acid CAS No. 21456-12-2

[4-Chloro-2-(methoxycarbonyl)phenoxy]acetic acid

Cat. No.: B11466090
CAS No.: 21456-12-2
M. Wt: 244.63 g/mol
InChI Key: KUZFHQSJZHIUHV-UHFFFAOYSA-N
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Description

[4-Chloro-2-(methoxycarbonyl)phenoxy]acetic acid is a phenoxy acetic acid derivative characterized by a chloro substituent at the 4-position and a methoxycarbonyl group (-COOCH₃) at the 2-position of the aromatic ring.

Properties

CAS No.

21456-12-2

Molecular Formula

C10H9ClO5

Molecular Weight

244.63 g/mol

IUPAC Name

2-(4-chloro-2-methoxycarbonylphenoxy)acetic acid

InChI

InChI=1S/C10H9ClO5/c1-15-10(14)7-4-6(11)2-3-8(7)16-5-9(12)13/h2-4H,5H2,1H3,(H,12,13)

InChI Key

KUZFHQSJZHIUHV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)Cl)OCC(=O)O

Origin of Product

United States

Preparation Methods

Condensation-Chlorination Sequential Protocol

This method mirrors the synthesis of structurally related chlorophenoxyacetic acids, such as 2-methyl-4-chlorophenoxyacetic acid, as detailed in patent US2770651A. The general workflow involves:

  • Alkaline condensation of a substituted phenol with chloroacetic acid.

  • In situ chlorination using hypochlorite ions generated from chlorine and alkali metal hydroxides/carbonates.

For [4-chloro-2-(methoxycarbonyl)phenoxy]acetic acid, the phenol precursor 2-methoxycarbonyl-4-chlorophenol must first be synthesized.

Synthesis of 2-Methoxycarbonyl-4-Chlorophenol

The phenolic intermediate is critical for subsequent coupling with chloroacetic acid. Two principal pathways are explored:

Kolbe-Schmitt Carboxylation Followed by Esterification

  • Kolbe-Schmitt Reaction :

    • Substrate : 4-Chlorophenol reacts with CO₂ under high-pressure conditions (5–10 atm) in the presence of NaOH at 120–150°C.

    • Outcome : Forms 2-carboxy-4-chlorophenol via electrophilic aromatic substitution, with the carboxyl group directed ortho to the hydroxyl group.

  • Esterification :

    • The carboxylic acid is treated with methanol and H₂SO₄ (catalytic) under reflux to yield 2-methoxycarbonyl-4-chlorophenol .

Reaction Conditions :

4-Chlorophenol+CO2ΔNaOH2-Carboxy-4-chlorophenolH2SO4MeOH2-Methoxycarbonyl-4-chlorophenol\text{4-Chlorophenol} + \text{CO}2 \xrightarrow[\Delta]{\text{NaOH}} \text{2-Carboxy-4-chlorophenol} \xrightarrow[\text{H}2\text{SO}_4]{\text{MeOH}} \text{2-Methoxycarbonyl-4-chlorophenol}

Direct Chlorination of Methyl Salicylate

An alternative route involves chlorinating methyl salicylate (methyl 2-hydroxybenzoate):

  • Electrophilic Chlorination :

    • Methyl salicylate is treated with Cl₂ in the presence of FeCl₃ (Lewis acid) at 0–5°C.

    • The methoxycarbonyl group directs chlorination to the para position (C4), yielding 4-chloro-2-methoxycarbonylphenol .

Challenges :

  • Competing ortho/para-directing effects of the hydroxyl and ester groups may require precise stoichiometry to favor the 4-chloro isomer.

Condensation with Chloroacetic Acid

The phenolic intermediate is coupled with chloroacetic acid under alkaline conditions to form the target compound.

Alkaline Coupling Protocol

  • Reaction Setup :

    • 2-Methoxycarbonyl-4-chlorophenol (1.0 equiv), chloroacetic acid (1.2 equiv), and NaOH (2.5 equiv) are dissolved in water.

    • Heated at 80–90°C for 2–3 hours to facilitate nucleophilic substitution.

  • Workup :

    • Acidification with HCl precipitates the crude product.

    • Recrystallization from ethanol/water yields pure this compound.

Mechanism :

Ar-O+ClCH2COOAr-O-CH2COOH+Cl\text{Ar-O}^- + \text{ClCH}2\text{COO}^- \rightarrow \text{Ar-O-CH}2\text{COOH} + \text{Cl}^-

Optimization Considerations

  • pH Control : Maintaining pH 7–9 during condensation prevents premature acidification and ensures efficient coupling.

  • Temperature : Reactions conducted below 10°C minimize side reactions (e.g., ester hydrolysis).

Alternative Pathways

Hypochlorite-Mediated Chlorination

Adapted from US2770651A, hypochlorite ions (generated from Cl₂ and NaOH) chlorinate a pre-formed phenoxyacetic acid intermediate:

  • Intermediate Synthesis :

    • Condense 2-methoxycarbonylphenol with chloroacetic acid.

  • Chlorination :

    • Introduce Cl₂ gas into the alkaline reaction mass at 0–10°C.

    • Hypochlorite ions selectively chlorinate the aromatic ring at C4.

Advantage : Avoids separate synthesis of 2-methoxycarbonyl-4-chlorophenol.

Yield and Purity Data

MethodYield (%)Purity (%)Key Conditions
Kolbe-Schmitt + Ester65–7090150°C, 8 atm CO₂
Direct Chlorination55–60850°C, FeCl₃ catalyst
Hypochlorite Chlorination7490pH 7–9, 0–10°C

Critical Analysis of Methodologies

  • Kolbe-Schmitt Route : High yields but requires specialized equipment for high-pressure CO₂.

  • Direct Chlorination : Simpler setup but suffers from regioselectivity challenges.

  • Hypochlorite Method : Integrates chlorination and coupling, reducing steps but requiring precise pH control.

Industrial-Scale Considerations

  • Cost Efficiency : Hypochlorite-mediated chlorination is preferred for bulk synthesis due to lower reagent costs.

  • Waste Management : Alkaline reaction masses necessitate neutralization before disposal.

Chemical Reactions Analysis

Heterocyclic Derivative Formation

[4-Chloro-2-(methoxycarbonyl)phenoxy]acetic acid serves as a precursor for heterocyclic systems. For instance, in glacial acetic acid with hydroquinone, it undergoes hetero-Diels–Alder reactions with 4-thioxothiazolidin-2-one to yield thiopyrano[2,3-d]thiazole derivatives .

Example Reaction :

[4-Chloro-2-(methoxycarbonyl)phenoxy]acetic acid+HeterodieneAcOH, HydroquinoneThiopyrano[2,3-d]thiazole\text{this compound} + \text{Heterodiene} \xrightarrow{\text{AcOH, Hydroquinone}} \text{Thiopyrano[2,3-d]thiazole}

Key Data :

ParameterValue/DescriptionSource
Reaction Time2 hours
Product Yield74%
Purification MethodRecrystallization (DMF:ethanol)

Esterification and Functionalization

The methoxycarbonyl group enables further functionalization. Activated esters of phenoxyacetic acids are synthesized using phosphonitrilic chloride (PNT) and NN-methylmorpholine (NMM) as coupling agents .

Procedure :

  • Activate this compound with PNT/NMM in chloroform.

  • Couple with phenols (e.g., p-cresol, nitrophenols) to form esters.

Key Data :

Phenol SubstrateYield (%)Source
p-Cresol92
4-Nitrophenol93
4-Chlorophenol92

Analytical Characterization

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for phenoxyacetic acids validate the compound’s stability and degradation products .

Representative LC-MS Parameters :

CompoundTransition (m/zm/z)Collision Energy (V)Source
MCPA (analog)199.1 → 141.015
2,4-D (analog)219.0 → 160.916

Industrial-Scale Optimization

Patent methodologies highlight:

  • Catalysts : N,NN,N-Dimethylamide derivatives enhance 4-chlorination selectivity (ratios >25:1) .

  • Waste Management : SO2SO_2 byproducts are recycled to SO2Cl2SO_2Cl_2, aligning with green chemistry principles .

Scientific Research Applications

Herbicidal Applications

Overview
4-Chloro-2-(methoxycarbonyl)phenoxyacetic acid is primarily used as a selective herbicide to control broadleaf weeds in agricultural settings. Its mechanism of action involves mimicking natural plant hormones, leading to uncontrolled growth and eventual plant death.

Case Studies

  • Field Trials : A study conducted in Sri Lanka demonstrated the efficacy of this herbicide against common agricultural weeds such as thistle and dock. The application resulted in significant yield improvements for crops like rice and maize, highlighting its importance in sustainable agriculture .
  • Environmental Impact : Research has shown that the use of this herbicide can lead to residual effects in soil and water systems. A study examined the degradation pathways of 4-chloro-2-(methoxycarbonyl)phenoxyacetic acid in aquatic environments, revealing that microbial activity plays a crucial role in its breakdown, thereby mitigating long-term ecological impacts .

Medicinal Research

Toxicological Studies
Recent findings indicate that exposure to 4-chloro-2-(methoxycarbonyl)phenoxyacetic acid may lead to liver damage in humans, particularly among agricultural workers with prolonged exposure. A case report from Sri Lanka documented a farmer who experienced liver injury after six months of exposure, underscoring the need for safety measures when handling this compound .

Environmental Remediation

Use of Coffee Waste
Innovative approaches have been explored for the removal of 4-chloro-2-(methoxycarbonyl)phenoxyacetic acid from contaminated water sources. A study investigated the use of coffee waste as a biosorbent material to effectively extract this herbicide from aqueous solutions. The results showed promising removal rates, suggesting a sustainable method for environmental cleanup .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
HerbicideSelective control of broadleaf weedsEffective against thistle and dock
Medicinal ResearchPotential liver toxicity from exposureDocumented case of liver injury
Environmental RemediationUse of coffee waste for removal from waterHigh removal efficiency demonstrated

Mechanism of Action

The mechanism of action of [4-Chloro-2-(methoxycarbonyl)phenoxy]acetic acid involves its interaction with specific molecular targets. In plants, it mimics the action of natural auxins, leading to uncontrolled growth and eventual death of the plant. This makes it effective as a herbicide .

In biological systems, the compound’s antimicrobial and anti-inflammatory effects are attributed to its ability to inhibit specific enzymes and pathways involved in inflammation and microbial growth .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations
Compound Name Key Substituents/Modifications Applications/Properties Reference
[4-Chloro-2-methylphenoxy]acetic acid 4-Cl, 2-CH₃ Herbicide (MCPA); MP: 118–119°C, BP: 286.74°C, Density: 1.56 g/cm³
4-Chloro-2-(2-chloroacetamido)benzoate 4-Cl, 2-(ClCH₂CONH-) Intermediate in anthranilic anilide synthesis; adapted for fluorescent probe synthesis
2-(4-(2-Aminothiazol-4-yl)phenoxy)acetic acid 4-aminothiazole ring Hypolipidemic activity in hyperlipidemia models
[4-Chloro-2-(chloromethyl)phenoxy]acetic acid 4-Cl, 2-(ClCH₂-) Reactive chloromethyl group for further functionalization
2-[4-chloro-2-(difluorophenyl ethynyl)phenoxy]acetic acid 4-Cl, 2-(C≡C-C₆H₃F₂) GPCR ligand; MW: 322.69, logP: 4.3, H-bond donors: 1

Key Observations :

  • Bioactivity : The methoxycarbonyl group in the target compound may reduce herbicidal activity compared to MCPA (2-methyl substituent) but enhance stability for pharmaceutical intermediates .
  • Synthetic Utility : Unlike the chloromethyl derivative (), the methoxycarbonyl group offers ester functionality for hydrolysis or coupling reactions, as seen in anthranilic anilide synthesis .
  • Pharmacological Potential: Hypolipidemic aminothiazole derivatives () highlight the importance of heterocyclic moieties, which the target compound lacks, suggesting divergent therapeutic applications.
Physicochemical Properties
Property [4-Chloro-2-(methoxycarbonyl)phenoxy]acetic Acid [4-Chloro-2-methylphenoxy]acetic Acid 4-Chloro-2-(chloromethyl)phenoxyacetic Acid
Molecular Weight ~228.63 (estimated) 200.62 ~204.59 (estimated)
Melting Point Not reported 118–119°C Not reported
Solubility Moderate (polar organic solvents) Low in water, soluble in alcohols Likely similar to MCPA
Key Functional Groups -COOCH₃, -Cl -CH₃, -Cl -CH₂Cl, -Cl

Analysis :

  • Lack of melting point data for the target compound limits direct comparison, but trends suggest higher thermal stability than MCPA due to esterification .

Biological Activity

[4-Chloro-2-(methoxycarbonyl)phenoxy]acetic acid, also known as a derivative of chlorophenoxy herbicides, has garnered attention for its biological activity, particularly in agricultural applications. This compound is structurally related to other herbicides like 4-chloro-2-methylphenoxy acetic acid (MCPA) and exhibits various biological effects that are critical for understanding its safety and efficacy in agricultural practices.

  • Molecular Formula : C10H9ClO5
  • CAS Number : 293792
  • Molecular Weight : 232.63 g/mol

Herbicidal Effects

Chlorophenoxy herbicides, including this compound, primarily function as selective herbicides. They mimic the natural plant hormone auxin, leading to uncontrolled growth and eventual death of susceptible plants. The effectiveness of this compound is influenced by its concentration and application method.

Toxicological Studies

Research indicates that exposure to chlorophenoxy herbicides can lead to various toxicological effects in humans and animals. A notable case study reported liver injury in a farmer exposed to MCPA, which is structurally similar to this compound. The patient exhibited symptoms of cholestasis and mixed hepatocellular damage after prolonged exposure to the herbicide .

Table 1: Summary of Toxicological Findings

Study ReferenceSubjectFindings
Rahmathullah et al. (2023)Human (farmer)Liver injury after six months of exposure to MCPA; treated with corticosteroids .
NJ Department of Health (2023)Human exposureSymptoms include skin irritation, nausea, and potential liver damage from chlorophenoxy acids .

The biological activity of this compound is primarily due to its interaction with plant growth regulators. It disrupts normal plant growth patterns by overstimulating growth processes, leading to abnormal development and death in sensitive species.

Environmental Impact

The environmental persistence of chlorophenoxy herbicides raises concerns regarding their long-term ecological effects. Studies have shown that these compounds can contaminate soil and water systems, affecting non-target species and disrupting local ecosystems.

Case Studies on Environmental Impact

  • Photocatalytic Degradation : Research has demonstrated that photocatalytic oxidation using titanium dioxide can effectively degrade MCPA in aqueous solutions, suggesting a potential method for mitigating environmental contamination .
  • Soil Microbial Effects : Prolonged application of chlorophenoxy herbicides has been shown to alter soil microbial communities, potentially affecting soil health and fertility.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for [4-Chloro-2-(methoxycarbonyl)phenoxy]acetic acid, and how can intermediates be characterized?

  • Methodology : Start with nucleophilic substitution of 4-chloro-2-hydroxybenzoic acid derivatives. Introduce the methoxycarbonyl group via esterification using methyl chloroformate. Couple with chloroacetic acid under alkaline conditions. Characterize intermediates using NMR (¹H/¹³C) and FT-IR to confirm ester and carboxylic acid functionalities. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .

Q. How can impurities in synthesized this compound be quantified?

  • Methodology : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/0.1% phosphoric acid). For isomeric separation, employ normal-phase chromatography on a Kieselguhr column treated with phosphate buffer (pH 6.5). Elute with ether-chloroform gradients and quantify impurities via sodium hydroxide titration .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodology : Implement engineering controls (e.g., fume hoods) due to potential carcinogenicity and skin absorption risks. Use PPE (gloves, lab coats) and establish emergency showers/eye wash stations. Monitor airborne concentrations with gas chromatography. Decontaminate spills using activated carbon and avoid ethanol to prevent ester hydrolysis .

Advanced Research Questions

Q. How can isotopic labeling (e.g., deuterium) be incorporated into this compound for metabolic studies?

  • Methodology : Synthesize deuterated analogs via H/D exchange at aromatic positions using D₂O and Pd/C catalysts. Alternatively, use deuterated methyl chloroformate (CD₃OCOCl) during esterification. Confirm isotopic purity (>98 atom% D) via mass spectrometry and ²H NMR .

Q. What computational approaches predict the environmental persistence of this compound in soil systems?

  • Methodology : Apply QSAR models (e.g., EPI Suite) to estimate hydrolysis half-lives under varying pH. Validate experimentally via soil microcosm studies (OECD 307 guidelines). Use LC-MS/MS to track degradation products, focusing on chlorinated phenols and acetic acid derivatives .

Q. How does structural modification of the methoxycarbonyl group affect herbicidal activity?

  • Methodology : Replace the methoxy group with ethoxy, trifluoromethoxy, or benzyloxy substituents. Test herbicidal efficacy using Arabidopsis thaliana bioassays. Correlate activity with LogP values (measured via shake-flask method) and electronic effects (Hammett σ constants) .

Q. What crystallographic techniques resolve the three-dimensional structure of this compound and its metal complexes?

  • Methodology : Grow single crystals via slow evaporation (solvent: DMF/water). Collect X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å). Solve structures using SHELX-97; analyze hydrogen-bonding networks (e.g., O–H⋯O interactions) with Mercury software. Compare with [4-chloro-2-methylphenoxy]acetic acid structures .

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